Aurantinidin
Aurantinidin
Aurantinidin is a hydroxyflavonoid.
Aurantinidin belongs to the class of organic compounds known as 7-hydroxyflavonoids. These are flavonoids that bear one hydroxyl group at the C-7 position of the flavonoid skeleton. Thus, aurantinidin is considered to be a flavonoid lipid molecule. Aurantinidin is considered to be a practically insoluble (in water) and relatively neutral molecule.
Aurantinidin belongs to the class of organic compounds known as 7-hydroxyflavonoids. These are flavonoids that bear one hydroxyl group at the C-7 position of the flavonoid skeleton. Thus, aurantinidin is considered to be a flavonoid lipid molecule. Aurantinidin is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name:
Vulcanchem
CAS No.:
25041-66-1
VCID:
VC21075513
InChI:
InChI=1S/C15H10O6.ClH/c16-8-3-1-7(2-4-8)15-11(18)5-9-12(21-15)6-10(17)14(20)13(9)19;/h1-6H,(H4-,16,17,18,19,20);1H
SMILES:
C1=CC(=CC=C1C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O)O
Molecular Formula:
C15H11ClO6
Molecular Weight:
322.69 g/mol
Aurantinidin
CAS No.: 25041-66-1
Cat. No.: VC21075513
Molecular Formula: C15H11ClO6
Molecular Weight: 322.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Aurantinidin is a hydroxyflavonoid. Aurantinidin belongs to the class of organic compounds known as 7-hydroxyflavonoids. These are flavonoids that bear one hydroxyl group at the C-7 position of the flavonoid skeleton. Thus, aurantinidin is considered to be a flavonoid lipid molecule. Aurantinidin is considered to be a practically insoluble (in water) and relatively neutral molecule. |
|---|---|
| CAS No. | 25041-66-1 |
| Molecular Formula | C15H11ClO6 |
| Molecular Weight | 322.69 g/mol |
| IUPAC Name | 2-(4-hydroxyphenyl)chromenylium-3,5,6,7-tetrol;chloride |
| Standard InChI | InChI=1S/C15H10O6.ClH/c16-8-3-1-7(2-4-8)15-11(18)5-9-12(21-15)6-10(17)14(20)13(9)19;/h1-6H,(H4-,16,17,18,19,20);1H |
| Standard InChI Key | ISJQFQSYBIWCHP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O)O |
| Canonical SMILES | C1=CC(=CC=C1C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O)O.[Cl-] |
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